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Compound Focus: Pralnacasan

CAS No.: 192755-52-5

Cat. No.: S540107

Mechanism of Action and Key Pathways

Pralnacasan is designed to target a specific inflammatory pathway. The diagram below illustrates this

mechanism and the context of its clinical development.
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Pralnacasan inhibits Caspase-1 in the NLRP3 Inflammasome Pathway

Click to download full resolution via product page

Pralnacasan is an orally administered prodrug that is converted in the body to its active metabolite,

RU36384/VRT-18858 [1] [2]. This active compound is a reversible, selective inhibitor of caspase-1 (ICE)
[1].
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e Target Pathway: Caspase-1 is the key enzyme in the NLRP3 inflammasome complex. Upon
activation, this complex processes the inactive precursors of the potent inflammatory cytokines IL-13
and IL-18 into their active, secreted forms [1] [3]. By inhibiting caspase-1, Pralnacasan aims to
reduce the levels of these cytokines, thereby curbing the inflammatory process [4].

e Selectivity: Preclinical data showed that the active metabolite was highly potent against caspase-1
(1C30%: 1.3 nM) with significant selectivity over other caspases like caspase-3 and -8 [1].

Experimental and Clinical Data

The following table summarizes key quantitative findings from preclinical and clinical studies of

Pralnacasan.
Study Model / Trial Dosing Regimen Key Efficacy Findings Reference
Preclinical: Mouse OA 12.5 & 50 mg/kg, Significantly reduced OA joint [2]
Model (Collagenase- orally, twice daily damage by 13-22% [2]
induced)
Preclinical: STR/1IN 4200 ppm (mg/kg Significantly reduced OA joint [2]
Mouse OA Model food), ad libitum damage; Urinary HP/LP collagen
(Spontaneous) cross-links reduced by 84% [2]
Preclinical: Human Active metabolite Inhibited IL-1[ release (1C>°: 0.85 [1]
PBMCs (LPS-stimulated) (VRT-18858) uM) [1]
Clinical: Phase | N/A Well tolerated; ~50% oral [1]
bioavailability [1]
Clinical: Phase Il (RA) 100 mg or 400 mg, Well tolerated; dose-dependent [1]
orally, three times a improvement in ACR20 response
day for 12 weeks rates [1]

Detailed Experimental Protocols

For researchers, here are the methodologies from key studies:
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 In Vivo Efficacy in Osteoarthritis Models [2]:

o Model 1 (Collagenase-induced OA): Female Balb/c mice received intra-articular injections of
collagenase. Pralnacasan was administered orally by gavage at specified doses twice a day.
OA joint damage was assessed semi-quantitatively via histopathological scoring of knee joints.

o Model 2 (Spontaneous OA in STR/1N mice): Male STR/1N mice were given pralnacasan
mixed into their food ad libitum. Joint damage was assessed histologically, and urinary
biomarkers of collagen degradation (hydroxylysylpyridinoline HP and lysylpyridinoline LP) were
measured using high-pressure liquid chromatography (HPLC).

¢ In Vitro IL-1p Inhibition Assay [1]:

o Cell Model: Human Peripheral Blood Mononuclear Cells (PBMCs).
o Stimulation: Cells were stimulated with bacterial Lipopolysaccharide (LPS).
o Measurement: The concentration of the drug required to inhibit 50% of IL-13 release (IC>°) was

determined.

Development Status and Rationale for Discontinuation

Despite promising early results, Pralnacasan's clinical development was voluntarily suspended in November

2003 and later terminated [4] [1] [5].

e Cause for Discontinuation: The decision was based on a 9-month animal toxicity study that
found liver abnormalities in animals after chronic, high-dose exposure to Pralnacasan [4] [1].

¢ Clinical Context: It is important to note that no similar liver toxicity had been observed in human
trials up to that point [4]. The companies involved decided to halt development to further evaluate the
animal findings, and the drug never advanced to market [1] [6].

Pralnacasan represents an important case study in drug development, demonstrating promising targeted

mechanism that was ultimately halted by toxicity findings in preclinical animal models.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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